Cas no 854448-49-0 (4-cyclohexyl-3-methylbutanoic acid)

4-Cyclohexyl-3-methylbutanoic acid is a cycloalkyl-substituted carboxylic acid with potential applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a cyclohexyl group and a branched alkyl chain, provides steric and electronic properties useful in fine chemical reactions. The compound may serve as a precursor for chiral synthesis or functional group transformations due to its reactive carboxyl group and stable cyclohexyl moiety. Its lipophilic nature could also make it suitable for studies in solubility or formulation research. Proper handling is advised, as with all carboxylic acids, to ensure safety in laboratory environments. Further characterization may be required for specific applications.
4-cyclohexyl-3-methylbutanoic acid structure
854448-49-0 structure
Product name:4-cyclohexyl-3-methylbutanoic acid
CAS No:854448-49-0
MF:C11H20O2
MW:184.275303840637
CID:6536028
PubChem ID:22035521

4-cyclohexyl-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-cyclohexyl-3-methylbutanoic acid
    • SCHEMBL1716320
    • 854448-49-0
    • EN300-1866414
    • AKOS017531691
    • Inchi: 1S/C11H20O2/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3,(H,12,13)
    • InChI Key: ZJPAXCWGFZZFAD-UHFFFAOYSA-N
    • SMILES: OC(CC(C)CC1CCCCC1)=O

Computed Properties

  • Exact Mass: 184.146329876g/mol
  • Monoisotopic Mass: 184.146329876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3Ų
  • XLogP3: 3.8

4-cyclohexyl-3-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1866414-10.0g
4-cyclohexyl-3-methylbutanoic acid
854448-49-0
10g
$4545.0 2023-06-03
Enamine
EN300-1866414-0.1g
4-cyclohexyl-3-methylbutanoic acid
854448-49-0
0.1g
$490.0 2023-09-18
Enamine
EN300-1866414-1.0g
4-cyclohexyl-3-methylbutanoic acid
854448-49-0
1g
$1057.0 2023-06-03
Enamine
EN300-1866414-5g
4-cyclohexyl-3-methylbutanoic acid
854448-49-0
5g
$1614.0 2023-09-18
Enamine
EN300-1866414-0.25g
4-cyclohexyl-3-methylbutanoic acid
854448-49-0
0.25g
$513.0 2023-09-18
Enamine
EN300-1866414-0.5g
4-cyclohexyl-3-methylbutanoic acid
854448-49-0
0.5g
$535.0 2023-09-18
Enamine
EN300-1866414-0.05g
4-cyclohexyl-3-methylbutanoic acid
854448-49-0
0.05g
$468.0 2023-09-18
Enamine
EN300-1866414-5.0g
4-cyclohexyl-3-methylbutanoic acid
854448-49-0
5g
$3065.0 2023-06-03
Enamine
EN300-1866414-2.5g
4-cyclohexyl-3-methylbutanoic acid
854448-49-0
2.5g
$1089.0 2023-09-18
Enamine
EN300-1866414-1g
4-cyclohexyl-3-methylbutanoic acid
854448-49-0
1g
$557.0 2023-09-18

Additional information on 4-cyclohexyl-3-methylbutanoic acid

Introduction to 4-cyclohexyl-3-methylbutanoic acid (CAS No. 854448-49-0) and Its Emerging Applications in Chemical Biology

4-cyclohexyl-3-methylbutanoic acid, identified by the Chemical Abstracts Service registry number 854448-49-0, is a structurally unique organic compound that has garnered significant attention in the field of chemical biology due to its distinct pharmacological and biochemical properties. This compound, characterized by a cyclohexyl substituent and a branched butanoic acid backbone, exhibits a range of potential applications that span from drug discovery to industrial chemistry. Its molecular structure, which combines flexibility with functional diversity, makes it an intriguing candidate for further exploration in both academic research and commercial development.

The synthesis and characterization of 4-cyclohexyl-3-methylbutanoic acid have been subjects of considerable interest in recent years. The presence of the cyclohexyl group imparts steric hindrance, which can influence the compound's interactions with biological targets, while the methyl-substituted carboxylic acid moiety suggests potential for hydrogen bonding and metabolic stability. These features are particularly relevant in the context of designing novel bioactive molecules.

In recent studies, 4-cyclohexyl-3-methylbutanoic acid has been investigated for its potential role in modulating enzymatic pathways. For instance, its structural motif bears resemblance to certain natural products known to interact with lipases and esterases. Preliminary computational studies have indicated that this compound may exhibit inhibitory activity against specific enzymes, making it a promising lead for developing therapeutic agents targeting metabolic disorders. The cyclohexyl ring's ability to adopt multiple conformations could enhance binding affinity to protein targets, a property that is often exploited in medicinal chemistry.

The compound's utility extends beyond pharmaceutical applications. In industrial chemistry, 4-cyclohexyl-3-methylbutanoic acid serves as an intermediate in the synthesis of more complex molecules. Its stability under various reaction conditions makes it a valuable building block for fine chemical production. Additionally, the cyclohexyl group can be functionalized further, allowing for the creation of derivatives with tailored properties for applications in materials science and polymer chemistry.

From a biochemical perspective, the carboxylic acid functionality of 4-cyclohexyl-3-methylbutanoic acid allows it to participate in diverse biological processes. It can act as a precursor for biosynthetic pathways or serve as a signaling molecule in certain cellular contexts. Recent research has explored its potential role in modulating neurotransmitter release by interacting with specific receptor systems. The compound's ability to cross the blood-brain barrier has also been noted, suggesting its feasibility as a central nervous system (CNS) therapeutic.

The synthesis of 4-cyclohexyl-3-methylbutanoic acid typically involves multi-step organic reactions, starting from readily available precursors such as cyclohexanone and butyric acid derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These developments are crucial for translating laboratory discoveries into viable commercial products.

In conclusion, 4-cyclohexyl-3-methylbutanoic acid (CAS No. 854448-49-0) represents a fascinating compound with broad applicability across multiple domains of chemical biology and industrial chemistry. Its unique structural features offer opportunities for innovation in drug design, enzyme inhibition, and material science. As research continues to uncover new aspects of its properties and potential uses, this compound is poised to play an increasingly significant role in both academic research and industrial applications.

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